molecular formula C13H17N3O2S B2688754 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-methylthiophene-2-carboxamide CAS No. 2034231-96-2

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-methylthiophene-2-carboxamide

Cat. No. B2688754
CAS RN: 2034231-96-2
M. Wt: 279.36
InChI Key: WMGRFQJPFYYZCV-UHFFFAOYSA-N
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Description

“N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-methylthiophene-2-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety, such as the one , have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Antitubercular Activity

Imidazole-containing compounds, which share a similar structure with the compound , have shown different biological activities such as antibacterial and antimycobacterial activities . They have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .

Inhibitor of Succinate Dehydrogenase (SDH)

The compound has been found to form a strong hydrogen bond with succinate dehydrogenase (SDH), an enzyme involved in the citric acid cycle and the electron transport chain . This suggests potential applications in regulating energy production in cells or treating diseases related to SDH dysfunction .

Inhibition of RET Signaling in Cancer Cells

The compound has been found to selectively inhibit RET signaling in cancer cells containing RET mutations . This suggests potential applications in the treatment of cancers driven by these mutations .

Heck Coupling Reaction Catalyst

Compounds similar to the one have been used as catalysts in the Heck coupling reaction . This reaction is a popular method for the formation of carbon-carbon bonds in organic synthesis .

Synthesis of Pincer Complexes

The compound can be used in the synthesis of NNN pincer palladium(II) complexes . These complexes have been used as catalysts in various organic transformations, suggesting potential applications in the field of organometallic chemistry .

Safety and Hazards

The safety and hazards associated with “N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-methylthiophene-2-carboxamide” are not specified in the available literature .

properties

IUPAC Name

5-methyl-N-[2-(2-pyrazol-1-ylethoxy)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-11-3-4-12(19-11)13(17)14-6-9-18-10-8-16-7-2-5-15-16/h2-5,7H,6,8-10H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGRFQJPFYYZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCCOCCN2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-5-methylthiophene-2-carboxamide

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